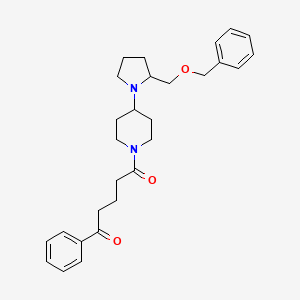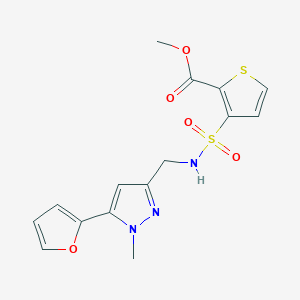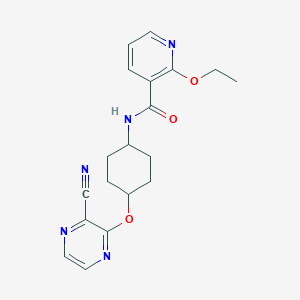![molecular formula C11H12Cl2N2O B2604111 [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2309460-64-6](/img/structure/B2604111.png)
[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with a 4-chlorophenyl group and a methyl group. The compound also contains a methanamine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The 4-chlorophenyl and methyl substituents would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxazole ring and the substituents. The chlorine atom on the phenyl ring is an electron-withdrawing group, which could make the ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole ring could contribute to its stability and possibly its solubility in certain solvents. The chlorine atom is electronegative, which could result in polar bonds and influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
A study reported the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. This process involved refluxing with formaldehyde and ammonium chloride, yielding various compounds with moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer and Antimicrobial Applications
Another study synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for anticancer and antimicrobial purposes. These compounds were evaluated for their efficacy against cancer cell lines and pathogenic strains, with some showing significant potency (Katariya, Vennapu, & Shah, 2021).
Synthesis and Antimicrobial Evaluation
In a related study, new series of oxadiazole bearing Schiff base moiety were synthesized and screened for their antimicrobial activity. The compounds exhibited potency against various Gram-positive and Gram-negative bacteria, as well as fungal strains (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Photophysical and Nonlinear Optical Behavior
A study on the photophysical and nonlinear optical properties of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones revealed excellent optical limiting behavior at 532 nm. This research highlighted the potential of these compounds in photonic applications (Murthy et al., 2013).
Lipase and α-Glucosidase Inhibition
Research into novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide indicated significant lipase and α-glucosidase inhibitory activities. These findings suggest potential applications in the treatment of diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Orientations Futures
Mécanisme D'action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride” would depend on its exact structure and the presence of specific functional groups.
Mode of action
Once the compound binds to its target, it could induce a conformational change in the target protein, altering its function . The exact changes would depend on the specific target and the nature of the binding.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the downstream effects of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-7-10(6-13)14-15-11(7)8-2-4-9(12)5-3-8;/h2-5H,6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCHDSDJGOVTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CN)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2604029.png)
![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2604034.png)





![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2604046.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2604047.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2604050.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2604051.png)